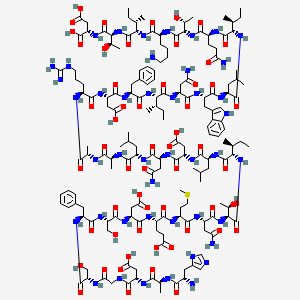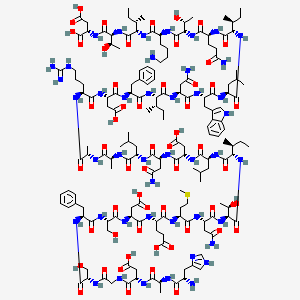
329696-49-3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
BDC2.5 mimotope 1040-31 is a strong agonistic peptide for diabetogenic T cell clone BDC2.5, and the 1040-31 peptide is specific for BDC 2.5 TCR Tg+ T cells.
Scientific Research Applications
Micro Total Analysis Systems in Scientific Research
Microfluidic Devices and Lab-on-a-Chip Technology Microfluidic devices, also referred to as Micro Total Analysis Systems or Lab-on-a-Chip, have significantly advanced in recent years. These devices integrate multiple functional elements, automating complete chemical analyses. They have shown remarkable proficiency in biomedical analyses, especially at the cellular level. The applications of these microfluidic systems extend to drug screening, disease diagnosis, and nucleic acid analysis, showcasing their versatility in various scientific and medical fields (Patabadige et al., 2016).
Interconnectivity in Scientific Research
Connexin Channels and Intercellular Communication Connexin channels form crucial intercellular channels in gap junctions, mediating electrotonic coupling and serving as conduits for intercellular molecular signaling. The biophysical study of connexin channels has gained significant momentum, leading to insights into their multifunctional roles in development, physiology, and pathology. These channels are dynamic entities that are essential for understanding intercellular molecular movements and their implications in various developmental and physiological defects (Harris, 2001).
The Evolution of Scientific Inquiry
The Role of Scientific Research Scientific research plays a pivotal role in unraveling the mysteries of the universe and living beings, creating technologies that benefit humanity and contribute to wealth creation. The discussions at the 2013 AAAS Annual Meeting emphasized the "Beauty and Benefits of Science," highlighting the dual nature of scientific research as a tool for exploration and a source of practical applications (Press, 2013).
Social Implications of Scientific Research
Shaping Technological Trajectories through Research The influence of technology and science is undeniable, and there is a growing need to address social concerns through the research process. This approach involves guiding research and development in alignment with societal concerns, especially in controversial fields like genomics, synthetic biology, and nanotechnology. Policymakers are increasingly focusing on the ethical, legal, and social aspects of scientific research and technological developments, recognizing the research process as an opportunity to address societal concerns (Schuurbiers & Fisher, 2009).
Data Management in Scientific Research
Practices and Perceptions of Data Sharing by Scientists Data sharing is a critical aspect of the scientific method, essential for the verification of results and the extension of research. However, challenges in data accessibility, discovery, re-use, preservation, and sharing persist. Most scientists are satisfied with initial and short-term data management but express concerns regarding long-term data preservation. The study also highlights the willingness of researchers to share data under specific conditions, such as formal citation and sharing reprints (Tenopir et al., 2011).
properties
CAS RN |
329696-49-3 |
|---|---|
Product Name |
329696-49-3 |
Molecular Formula |
C₆₃H₉₇N₁₇O₁₄S |
Molecular Weight |
1348.61 |
sequence |
One Letter Code: YVRPLWVRME |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








